[4-(3,4-DICHLOROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE
Overview
Description
1-(3,4-Dichlorobenzyl)-4-isonicotinoylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzyl group and an isonicotinoyl moiety attached to a piperazine ring
Preparation Methods
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 1-(3,4-dichlorobenzyl)piperazine. This intermediate is then reacted with isonicotinoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as acetonitrile and may require the presence of a base to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-4-isonicotinoylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the aromatic ring can yield nitro derivatives, while halogenation can produce halogenated compounds.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-4-isonicotinoylpiperazine has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-4-isonicotinoylpiperazine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)piperazine: This compound lacks the isonicotinoyl group and has different chemical properties and biological activities.
1-(4-Fluorobenzyl)piperazine:
1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol: This compound contains a triazole ring, which imparts different chemical and biological properties.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-2-1-13(11-16(15)19)12-21-7-9-22(10-8-21)17(23)14-3-5-20-6-4-14/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXNILQIPKDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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